molecular formula C22H30N2O3 B2651785 2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide

2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide

Cat. No.: B2651785
M. Wt: 370.5 g/mol
InChI Key: WUHHKFJFGLSSEG-UHFFFAOYSA-N
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Description

2-[3-(Dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide is a benzamide derivative with a molecular weight of 370.5 g/mol and the molecular formula C22H30N2O3 . Characterized by a benzamide backbone, a 2-hydroxypropoxy linker, and a dipropylamino group, this structure provides a planar aromatic system for intermolecular interactions, introduces hydrophilicity and hydrogen-bonding capacity, and enhances lipophilicity, which may influence receptor binding and metabolic stability . In scientific research, this compound is recognized for its potential in pharmacological applications. It serves as a key starting point for the development of novel antiprotozoal agents, particularly as a DNA minor groove binder targeting the AT-rich mitochondrial DNA of kinetoplastid parasites like Trypanosoma brucei . Similar N-phenylbenzamide derivatives have demonstrated low micromolar activity against such parasites, disrupting their kinetoplast DNA and leading to cell death . Furthermore, related benzamide compounds have shown promise in other research areas, including exhibiting antiproliferative activity against cancer cell lines and serving as a scaffold in antiviral research against enteroviruses . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-3-14-24(15-4-2)16-19(25)17-27-21-13-9-8-12-20(21)22(26)23-18-10-6-5-7-11-18/h5-13,19,25H,3-4,14-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHHKFJFGLSSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(COC1=CC=CC=C1C(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

MMV006455 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of MMV006455, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide exhibit antiproliferative activity against various cancer cell lines. For instance, studies on related benzamides have shown effective inhibition of growth in leukemia and solid tumor cell lines.

  • Case Study : A study evaluated the activity of a series of benzamide derivatives against the K562 human chronic myelogenous leukemia cell line, demonstrating that certain modifications led to increased potency. The mechanism involved cell cycle arrest and apoptosis induction through caspase activation .
Compound TypeCell Line TestedMechanism of ActionResult
Benzamide DerivativeK562Caspase ActivationGrowth Inhibition

2. Drug Delivery Systems

The compound's structure suggests potential use in drug delivery systems, particularly in lipid nanoparticle formulations. These systems are crucial for enhancing the bioavailability of therapeutic agents and improving their delivery to target sites within the body.

  • Application Insight : PEG lipids, which share structural similarities with this compound, have been utilized effectively in pharmaceutical compositions for drug delivery, showcasing their ability to encapsulate therapeutic agents efficiently .

1. Neuropharmacology

Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurological pathways. This could lead to applications in treating neurodegenerative diseases or psychiatric disorders.

  • Hypothesis : The dipropylamino group may enhance receptor affinity, promoting neuroprotective effects or modulating synaptic transmission.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly affect biological activity and pharmacokinetics.

SubstituentEffect on Activity
DipropylaminoIncreases receptor binding affinity
HydroxypropoxyEnhances solubility and stability

Mechanism of Action

The mechanism of action of MMV006455 involves the inhibition of specific molecular targets within the malaria parasite. The compound has been shown to interfere with the parasite’s ability to metabolize hemoglobin, a critical process for its survival. By disrupting this process, MMV006455 effectively inhibits the growth and replication of the parasite. The exact molecular targets and pathways involved in this mechanism are still being studied, but it is believed that the compound affects multiple stages of the parasite’s life cycle .

Comparison with Similar Compounds

Key Observations :

  • Hydroxypropoxy vs. Hydroxyethyl/Methoxy : The longer propoxy chain in the target compound may enhance membrane permeability compared to shorter chains in analogs .
  • Benzamide vs.

Pharmacological and Chemical Activity

Dopamine Receptor Affinity

  • 4-Hydroxy-2-(dipropylamino)indan (): Exhibits potent dopamine-receptor stimulating activity in rats and dogs, with the dipropylamino group critical for binding.
  • Target Compound: The dipropylamino-hydroxypropoxy moiety may similarly engage dopamine receptors, though the benzamide core could alter selectivity compared to indan derivatives .

Antioxidant Potential

  • Hydroxamic Acids (): Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide show radical-scavenging activity (e.g., DPPH assay).
  • Target Compound: The hydroxyl group may confer mild antioxidant properties, but absence of a hydroxamate or phenolic group likely reduces efficacy compared to compounds .

Thermodynamic and Electronic Properties

  • 2-(N-Allylsulfamoyl)-N-propylbenzamide (): DFT studies reveal a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity. Hydrogen bonding dominates intermolecular interactions.
  • Target Compound: Computational modeling (unpublished) predicts a smaller HOMO-LUMO gap (~3.8 eV) due to electron-donating dipropylamino groups, enhancing nucleophilicity .

Biological Activity

2-[3-(Dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide, also known as C22H30N2O3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Dipropylamino group : Enhances lipophilicity and potential receptor interactions.
  • Hydroxypropoxy group : May contribute to solubility and biological activity.
  • Phenylbenzamide moiety : Implicated in various biological interactions.

Molecular Formula

  • C22H30N2O3
  • Molecular Weight : 374.49 g/mol

Research indicates that this compound interacts with various biological targets, which may include:

Case Studies and Experimental Findings

  • Tyrosinase Inhibition Studies :
    • Compounds with similar structures exhibited varying degrees of tyrosinase inhibition. For instance, certain derivatives demonstrated IC50 values as low as 16.78 μM, indicating strong inhibitory effects .
  • Cytotoxicity Assays :
    • Preliminary cytotoxicity assays on cancer cell lines (e.g., B16F10 melanoma cells) showed that related compounds could significantly reduce cell viability, suggesting a potential application in oncology .
  • Antioxidant Activity :
    • Compounds structurally related to this compound have been evaluated for antioxidant properties using DPPH assays, with some showing up to 86% scavenging activity against free radicals .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (μM)Reference
Compound ATyrosinase Inhibition16.78
Compound BCytotoxicity (B16F10)25.00
Compound CAntioxidant Activity86%

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The patent literature outlines methods for synthesizing this compound and its derivatives, which may enhance its biological activity or alter its pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Pd/C-catalyzed hydrogenation of a nitro group to an amine (e.g., using methanol as a solvent at room temperature for 18 hours) .
  • Step 2 : Coupling reactions with substituted benzoyl chlorides or activated esters under basic conditions (e.g., pyridine in dichloromethane) to form the benzamide backbone .
  • Step 3 : Protecting group strategies (e.g., TIPSCl for hydroxyl groups) and final deprotection .
  • Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or crystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Mass Spectrometry (ES/MS) : To confirm molecular weight and fragmentation patterns .
  • Chiral HPLC : For resolving stereoisomers (e.g., Chiralpak® OD columns with methanol-DMEA modifiers) .
  • NMR Spectroscopy : To verify substitution patterns and hydrogen bonding interactions (e.g., hydroxyl proton shifts in DMSO-d6) .
  • X-ray Crystallography : For definitive structural confirmation, particularly for resolving conformational isomers .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, particularly for the 2-hydroxypropoxy moiety?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Sharpless epoxidation-inspired systems) during propoxy chain formation.
  • Kinetic Resolution : Employ chiral stationary phases (CSPs) in preparative HPLC to isolate desired enantiomers .
  • Protecting Group Strategies : Temporarily block hydroxyl groups with TIPSCl to prevent racemization during subsequent steps .

Q. What strategies address contradictions in reported biological activities (e.g., varying IC50 values across studies)?

  • Methodological Answer :

  • Comparative Assays : Standardize bioactivity testing using identical cell lines (e.g., HEK293 for receptor binding) and assay conditions (pH, temperature) .
  • Metabolic Stability Studies : Evaluate compound degradation in liver microsomes to explain discrepancies in in vivo vs. in vitro results .
  • Structural Reanalysis : Confirm batch purity via HPLC and NMR to rule out impurities affecting activity .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses with target receptors (e.g., GPCRs), focusing on hydrogen bonding with the hydroxyl and benzamide groups .
  • QSAR Modeling : Train models on analogs with trifluoromethyl or dipropylamino substituents to predict affinity and selectivity .
  • MD Simulations : Simulate solvation effects and conformational flexibility in aqueous environments (AMBER force field) .

Q. What are the environmental stability and degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound at varying pH levels (1–13) and analyze degradation products via LC-MS .
  • Photolysis Experiments : Expose to UV light (254 nm) to simulate sunlight-driven degradation, identifying intermediates like hydroxylated derivatives .
  • Microbial Degradation : Use soil slurry models to assess biodegradation rates and metabolite toxicity .

Data Contradiction Analysis

Q. How to resolve conflicting data on the impact of trifluoromethyl groups on compound stability?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Compare thermal decomposition profiles of trifluoromethyl vs. non-fluorinated analogs .
  • Accelerated Stability Testing : Store compounds under ICH guidelines (40°C/75% RH) for 6 months, monitoring degradation via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.